molecular formula C10H12BrN5O4 B7775242 2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7775242
M. Wt: 346.14 g/mol
InChI Key: MKDXZFVCXWXGBQ-VPENINKCSA-N
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Description

The compound with the identifier “2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as 8-Bromo-2’-deoxyguanosine. It is a modified nucleoside, specifically a derivative of 2’-deoxyguanosine, where a bromine atom is substituted at the 8th position of the guanine base. This compound is of significant interest due to its applications in biochemical research and its role as a building block for various nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’-deoxyguanosine typically involves the bromination of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like dimethyl sulfoxide or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 8th position.

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’-deoxyguanosine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the guanine base can be oxidized or reduced.

    Hydrolysis: The glycosidic bond between the guanine base and the deoxyribose sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like dimethyl sulfoxide or acetonitrile, with or without a catalyst.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the glycosidic bond.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of 8-Bromo-2’-deoxyguanosine, where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the guanine base.

    Hydrolysis: The products are the free guanine base and the deoxyribose sugar.

Scientific Research Applications

8-Bromo-2’-deoxyguanosine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of various modified nucleotides and nucleosides, which are used in studies of DNA and RNA structure and function.

    Biology: The compound is used in studies of DNA replication and repair, as it can be incorporated into DNA strands and affect their stability and function.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxyguanosine involves its incorporation into DNA strands during replication. The presence of the bromine atom at the 8th position of the guanine base can cause structural distortions in the DNA helix, affecting its stability and function. This can lead to the inhibition of DNA replication and transcription, making the compound useful in studies of DNA damage and repair mechanisms.

Comparison with Similar Compounds

8-Bromo-2’-deoxyguanosine is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties. Similar compounds include:

    2’-Deoxyguanosine: The parent compound without the bromine substitution.

    8-Amino-2’-deoxyguanosine: A derivative with an amino group at the 8th position.

    8-Methyl-2’-deoxyguanosine: A derivative with a methyl group at the 8th position.

These similar compounds differ in their chemical reactivity and biological effects, highlighting the unique properties of 8-Bromo-2’-deoxyguanosine.

Properties

IUPAC Name

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXZFVCXWXGBQ-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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